molecular formula C10H12N2O2S B6503722 N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1396794-16-3

N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B6503722
CAS RN: 1396794-16-3
M. Wt: 224.28 g/mol
InChI Key: XDWAGDICAAYLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, or 5-oxo-PTIO, is a thiophene-based compound that has been studied for its potential therapeutic applications. It is a relatively new compound, and is currently being investigated for its potential uses in the medical field.

Scientific Research Applications

5-oxo-PTIO has been studied for its potential therapeutic applications. It has been used as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It has also been studied for its potential use in the treatment of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. Additionally, 5-oxo-PTIO has been studied for its potential use as an anti-inflammatory agent, and for its potential use as an antioxidant.

Mechanism of Action

5-oxo-PTIO is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the formation of pro-inflammatory molecules. 5-oxo-PTIO is also believed to act as an inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. It is thought that 5-oxo-PTIO binds to the active site of telomerase, preventing it from catalyzing the formation of telomerase-dependent cancer cells.
Biochemical and Physiological Effects
5-oxo-PTIO has been found to have anti-inflammatory effects, as it is believed to inhibit the enzyme COX-2, which is involved in inflammatory processes. Additionally, 5-oxo-PTIO has been found to have antioxidant effects, as it is believed to scavenge free radicals and prevent oxidative damage. Lastly, 5-oxo-PTIO has been found to have anti-cancer effects, as it is believed to inhibit the enzyme telomerase, which is involved in the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-oxo-PTIO in laboratory experiments is its ability to inhibit the enzyme COX-2, which is involved in inflammatory processes. This makes it an ideal compound for studying the effects of inflammation on a cellular level. However, 5-oxo-PTIO has some limitations. It is not very soluble in water, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, 5-oxo-PTIO is relatively new, and its effects on humans are not yet known.

Future Directions

The potential future directions for 5-oxo-PTIO are numerous. It could be studied further for its potential therapeutic applications in the treatment of inflammation, cancer, and other diseases. Additionally, it could be studied further for its potential use as an antioxidant and its potential effects on the human body. Furthermore, it could be studied further for its potential use as a drug delivery system, as it could be used to deliver drugs to specific areas of the body. Lastly, it could be studied further for its potential use in the development of new drugs, as its structure could be used as a template for the development of new compounds.

Synthesis Methods

5-oxo-PTIO is synthesized through a two-step process. The first step involves the condensation of 4-methylthiophenol and acetic anhydride, followed by the addition of 5-oxopyrrolidine-3-carboxylic acid. The second step involves the reduction of the product of the first step with sodium borohydride to form the desired 5-oxo-PTIO.

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9-4-7(6-11-9)12-10(14)5-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWAGDICAAYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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